Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Overview
Description
“Methyl 2-(6-methoxynaphthalen-2-yl)propanoate” is also known as “Naproxen Methyl Ester” and is a derivative of Naproxen . It has the molecular formula C15H16O3 and a molecular weight of 244.29 .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . The compound has a complex structure with multiple rings and functional groups .Chemical Reactions Analysis
“this compound” has been used in the photostabilization of PMMA films . The rate of photostabilization for PMMA in the presence of the additives was found to follow the order NiL 2 > CuL 2 > ZnL 2 > SnL 2 (L, ligand) .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C15H16O3 and a molecular weight of 244.28574 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Fluorogenic Labeling in High-Performance Liquid Chromatography
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate has been used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) analysis of biologically important thiols such as glutathione, cysteine, and acetylcysteine. This compound reacts selectively and rapidly with thiols to form fluorescent adducts, aiding in their detection and quantification in pharmaceutical formulations (Gatti et al., 1990).
Photostabilization of Poly(methyl methacrylate)
This compound has been employed in the photostabilization of poly(methyl methacrylate) (PMMA) films. The inclusion of 2-(6-methoxynaphthalen-2-yl)propanoate and its metal ion complexes in PMMA films enhances their photostability, crucial for applications where light-induced degradation is a concern. The photostabilization efficiency varies depending on the metal ion used, offering flexibility in applications (Yousif et al., 2015).
Spectroscopic and Quantum Mechanical Studies
Studies involving spectroscopic and quantum mechanical analysis have been conducted on this compound to understand its electronic and vibrational characteristics. These studies are valuable for applications in molecular modeling and drug design, as they provide insights into the molecular structure and reactivity of the compound (Sakthivel et al., 2018).
Synthesis of Metal Ion Complexes
This compound has been used in the synthesis of metal ion complexes. These complexes have applications in areas like catalysis, material science, and possibly medicinal chemistry. The structural characterization of these complexes provides valuable information for their potential uses (Yousif et al., 2013).
Antibacterial Activity
This compound has been modified to form new derivatives with potential antibacterial activity. The in vitro assessment of these derivatives against gram-positive and gram-negative bacteria highlights the compound's relevance in the development of new antimicrobial agents (Mamatha et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFBPCRUQZGJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016454 | |
Record name | (RS)-Naproxen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30012-51-2 | |
Record name | (RS)-Naproxen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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